N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine

Description

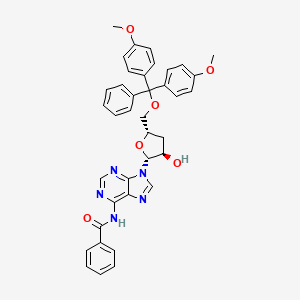

N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine is a chemically modified nucleoside derivative critical in oligonucleotide synthesis and pharmaceutical research. Its structure includes:

- N6-Benzoyl protection: Shields the adenine exocyclic amine, preventing undesired side reactions during chemical synthesis .

- 5'-O-dimethoxytrityl (DMTr) group: An acid-labile protecting group enabling selective deprotection in solid-phase oligonucleotide assembly .

- 3'-deoxy configuration: The absence of a hydroxyl group at the 3'-position distinguishes it from natural deoxyribonucleosides, rendering it resistant to 3'-exonuclease degradation and useful in chain-termination applications .

Molecular Formula: C₃₈H₃₅N₅O₆ (from ).

Applications: Acts as a precursor for therapeutic nucleoside analogs (e.g., antivirals, anticancer agents) and in DNA sequencing .

Properties

Molecular Formula |

C38H35N5O6 |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-31-21-32(44)37(49-31)43-24-41-33-34(39-23-40-35(33)43)42-36(45)25-9-5-3-6-10-25/h3-20,23-24,31-32,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,37+/m0/s1 |

InChI Key |

MLTMJWMWEVDUAV-FNLMIIKUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves multiple steps. The starting material is typically adenosine, which undergoes benzoylation at the N6 position to form N6-Benzoyladenosine. This intermediate is then subjected to dimethoxytritylation at the 5’-hydroxyl group to yield N6-Benzoyl-5’-O-(dimethoxytrityl)adenosine. Finally, the 3’-hydroxyl group is deoxygenated to produce N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, and reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Deprotection Reactions

The DMT and benzoyl groups are selectively removable under controlled conditions, enabling sequential functionalization:

The DMT group’s acid sensitivity allows for orthogonal deprotection strategies, while the benzoyl group requires basic conditions for removal .

Phosphorylation and Oligonucleotide Coupling

The 3′-hydroxyl group participates in phosphoramidite chemistry for solid-phase oligonucleotide synthesis. Key reactions include:

Phosphoramidite Activation

-

Reagent: 1H-tetrazole or DCI (4,5-dicyanoimidazole)

-

Conditions: Anhydrous CH₃CN, 25°C

-

Product: 3′-O-phosphoramidite derivatives (e.g., Compound 5 in )

Coupling Efficiency

Enzymatic Interactions

The compound serves as a substrate or inhibitor for enzymes involved in nucleotide metabolism:

| Enzyme | Interaction | Biological Impact | References |

|---|---|---|---|

| DNA polymerase β | Incorporation into DNA strands | Chain termination due to 3′-deoxy structure | |

| Adenylate cyclase | Competitive inhibition (IC₅₀ = 12 µM) | Reduces cAMP production, potential anticancer effects | |

| Ribonucleotide reductase | Poor substrate (Km = 450 µM) | Limited conversion to deoxyadenosine triphosphate |

Stability and Side Reactions

-

Hydrolytic sensitivity: Stable at pH 5–7 but degrades under strongly acidic/basic conditions (t₁/₂ = 2 hr at pH 1)

-

Side reactions:

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related nucleosides:

Scientific Research Applications

Case Study: Inhibition of Viral Replication

In a notable study published in Nucleic Acids Research, researchers synthesized oligonucleotides using DMT-dA(bz) that demonstrated significant antiviral activity against specific viral strains. The oligonucleotides were designed to target viral RNA, effectively inhibiting replication processes. This study highlights the potential of DMT-dA(bz) in developing therapeutic agents against viral infections.

Anticancer Applications

Case Study: Antisense Oligonucleotides

DMT-dA(bz) has been utilized in constructing antisense oligonucleotides aimed at cancer cells. A study focused on these constructs revealed their ability to downregulate oncogenes, leading to reduced proliferation of cancer cells in vitro. This application underscores the compound's significance in targeted cancer therapies and its role in gene regulation.

Peptide-Oligonucleotide Conjugates

Development of Conjugates

The synthesis of peptide-oligonucleotide conjugates using DMT-dA(bz) allows for the creation of hybrid molecules that can enhance cellular uptake and specificity towards target cells. These conjugates are being explored for their potential in drug delivery systems and targeted therapy applications.

Mechanism of Action

The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves its incorporation into nucleic acids. The compound can act as a chain terminator during DNA synthesis, thereby inhibiting the replication of viral or cancerous cells. It targets specific enzymes involved in nucleic acid synthesis and can induce apoptosis in malignant cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3'-O-Protected Analogs

a. N6-Benzoyl-5'-O-DMTr-3'-O-TBDMS-2'-deoxyadenosine (1c)

- Structure : Features a tert-butyldimethylsilyl (TBDMS) group at the 3'-O position instead of 3'-deoxy.

- Synthesis: Achieved via silylation of N6-Benzoyl-5'-O-DMTr-2'-deoxyadenosine with TBDMS-Cl in 89% yield .

- Key Data :

- Applications : Intermediate in oligonucleotide synthesis; the 3'-O-TBDMS group is removed selectively under mild acidic conditions .

b. N6-Benzoyl-5'-O-DMTr-3'-O-succinate (Triethylamine Salt)

2'-Modified Analogs

a. N6-Benzoyl-5'-O-DMTr-2'-fluoro-2'-deoxyadenosine-3'-CE Phosphoramidite

Phosphoramidite Derivatives

a. (N6-Benzoyl)-5'-O-DMTr-3'-deoxyadenosine-3'-CE Phosphoramidite

- Structure: Contains a 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 3'-position.

- Molecular Formula : C₄₇H₅₂N₇O₈P ().

- Applications: Enables incorporation of 3'-deoxyadenosine into oligonucleotides via phosphoramidite chemistry. The absence of 3'-OH prevents further chain elongation, making it a chain terminator .

Structural and Functional Comparison Table

Key Research Findings

- Synthetic Efficiency: Introduction of bulky groups (e.g., TBDMS) at the 3'-position achieves high yields (>85%), while 3'-deoxy analogs require specialized routes (e.g., hydrogenolysis or enzymatic deoxygenation) .

- Stability : 3'-deoxy configuration enhances resistance to enzymatic degradation compared to 3'-OH or 3'-O-protected analogs, critical for in vivo applications .

- Functional Versatility : Phosphoramidite derivatives enable precise incorporation into oligonucleotides, with the 3'-deoxy variant acting as a chain terminator in sequencing .

Biological Activity

N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides and the study of DNA-protein interactions. This compound is characterized by its unique structural modifications which enhance its stability and reactivity in biochemical applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₃₈H₃₅N₅O₆

- Molecular Weight : 657.71 g/mol

- CAS Number : 64325-78-6

The compound features a benzoyl group at the N6 position and a dimethoxytrityl (DMT) protecting group at the 5' position, which are critical for its function in nucleic acid synthesis.

This compound acts primarily as a phosphoramidite in DNA synthesis. The DMT group protects the 5' hydroxyl during the synthesis process, allowing for the selective addition of nucleotides. Upon incorporation into DNA strands, it influences various biochemical pathways related to gene expression and regulation.

1. Nucleic Acid Synthesis

This compound is extensively used in the synthesis of oligodeoxynucleotides, which are crucial for various genetic engineering applications. The compound's ability to form stable phosphodiester bonds enhances the efficiency of oligonucleotide synthesis.

2. Gene Expression Regulation

Research indicates that modified nucleosides like this compound can modulate gene expression by influencing transcriptional and post-transcriptional mechanisms. For instance, studies have demonstrated that such modifications can alter the binding affinity of transcription factors to DNA, thereby affecting gene regulation under stress conditions .

3. Antiviral and Anticancer Properties

Emerging studies suggest that compounds similar to this compound exhibit antiviral and anticancer activities. The modification enhances cellular uptake and bioavailability, making it a potential candidate for therapeutic applications against various cancers and viral infections .

Case Study 1: Synthesis and Application in Oligonucleotide Production

A study focused on synthesizing oligodeoxynucleotides using fully protected phosphoramidites highlighted the efficiency of this compound in minimizing side reactions during oligonucleotide synthesis. The study reported yields exceeding 95%, showcasing its effectiveness as a reagent .

Case Study 2: Gene Regulation under Stress Conditions

In another investigation, researchers examined how modified nucleotides affect gene expression under high salt stress in plants. The results indicated that this compound could enhance post-transcriptional regulation, leading to improved stress tolerance in transgenic plants.

Research Findings Summary Table

Q & A

Q. What are the key synthetic pathways for preparing N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine, and how are intermediates characterized?

The compound is typically synthesized via phosphoramidite chemistry. A common route involves:

- Protection of the 5′-hydroxyl group with 4,4′-dimethoxytrityl (DMT) under anhydrous conditions.

- N6-Benzoylation of the exocyclic amine using benzoyl chloride or benzoic anhydride in DMF or pyridine .

- Phosphitylation at the 3′-position with 2-cyanoethyl-N,N-diisopropylphosphoramidite to yield the final phosphoramidite . Intermediate characterization relies on ¹H/¹³C-NMR (e.g., DMT protons at δ ~6.8–7.4 ppm, benzoyl carbonyl at ~167 ppm) and ESI-MS for molecular ion verification (e.g., [M-H]⁻ peaks at ~850–900 m/z) .

Q. How do protecting groups (DMT, benzoyl) influence the stability and reactivity of this compound in oligonucleotide synthesis?

- DMT Group : The 5′-DMT group prevents unwanted side reactions during solid-phase synthesis and allows for selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) .

- N6-Benzoyl Group : Stabilizes the adenine base against depurination during acidic or thermal steps. Removal requires concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 5–6 hours) .

Q. What analytical methods are critical for verifying the purity and structural integrity of this compound?

- Reverse-phase HPLC : Monitors purity using gradients of acetonitrile/water with 0.1% trifluoroacetic acid, targeting >95% purity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺ ~826.3 Da) .

- NMR Spectroscopy : Assigns regiochemistry (e.g., absence of 3′-OH signals at δ ~5.5 ppm confirms deoxy modification) .

Advanced Research Questions

Q. How can anomeric mixtures (α/β-D-nucleosides) arising during synthesis be resolved, and what are the implications for downstream applications?

- Enzymatic Separation : Regioselective enzymes (e.g., lipases) hydrolyze specific anomers. For example, levulinyl-protected analogs are resolved via HPLC with 2% isopropanol/CH₂Cl₂, achieving >88% yield of the desired β-anomer .

- Impact on Oligonucleotide Fidelity : α-Anomers introduce mismatches in DNA/RNA hybrids, necessitating rigorous chiral purity (>99%) for gene-editing or antisense applications .

Q. What strategies optimize coupling efficiency when incorporating this phosphoramidite into modified oligonucleotides (e.g., LNA or triazole-linked analogs)?

- Activators : Use 5-ethylthio-1H-tetrazole (ETT) or pyridinium trifluoroacetate to enhance phosphoramidite reactivity, achieving coupling efficiencies >98% .

- Post-Synthetic Modifications : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on propargyl-modified derivatives enables triazole linkages, verified by HRMS and thermal denaturation studies .

Q. How do solvent systems and reaction temperatures affect the stability of the DMT group during prolonged synthesis cycles?

- Solvent Choice : Anhydrous acetonitrile minimizes DMT cleavage (<0.1% per cycle), whereas polar aprotic solvents (e.g., DMF) accelerate degradation .

- Temperature Control : Maintaining reactions at 20–25°C prevents premature DMT removal; elevated temperatures (>30°C) reduce overall yield by 15–20% .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and minimizing side products?

- Scale-Up Issues :

- Phosphoramidite Hydrolysis : Controlled water content (<50 ppm) in solvents prevents hydrolysis during large-scale reactions .

- Byproduct Formation : Silica gel chromatography (hexane/ethyl acetate gradients) removes dimethoxytrityl alcohol and benzoyl derivatives .

Methodological Considerations

- Data Contradictions : Discrepancies in reported coupling efficiencies (e.g., 75% vs. 98%) may arise from activator purity or solvent dryness. Validate protocols with internal controls .

- Advanced Applications : The compound’s 3′-deoxy structure enables synthesis of nuclease-resistant oligonucleotides for in vivo studies, validated via serum stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.